Zacopride, (R)- - 123441-85-0

Zacopride, (R)-

Catalog Number: EVT-3198606
CAS Number: 123441-85-0
Molecular Formula: C15H20ClN3O2
Molecular Weight: 309.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Zacopride is classified as a serotonin receptor antagonist, specifically targeting the 5-HT3 receptor subtype. It is synthesized from 4-aminosalicylic acid and has been extensively studied for its binding properties to serotonin receptors. The compound is often used in research settings, particularly in the development of radiolabeled ligands for imaging studies involving serotonin receptors .

Synthesis Analysis

The synthesis of Zacopride (R)- involves several steps, typically starting from 4-aminosalicylic acid. A notable method includes:

  1. Starting Material: 4-Aminosalicylic acid.
  2. Key Steps:
    • Acylation: The initial step involves acylation to form an amide derivative.
    • Hydrolysis: Alkaline hydrolysis of the amide derivative is performed to yield the desired amino compound.
    • Iodination: The resulting compound can be iodinated to produce radiolabeled versions for research purposes.
  3. Yield and Purity: The synthesis generally achieves moderate yields, with specific conditions optimized for each step to enhance product purity .

The synthesis can be summarized as follows:

  • Step 1: Acylation of 4-aminosalicylic acid.
  • Step 2: Alkaline hydrolysis.
  • Step 3: Iodination (for radiolabeling).
Molecular Structure Analysis

Zacopride possesses a complex molecular structure characterized by:

  • Molecular Formula: C12_{12}H14_{14}N2_{2}O2_{2}.
  • Molecular Weight: Approximately 218.25 g/mol.
  • Structure Features:
    • The presence of an aromatic ring system.
    • An amino group (-NH2_2).
    • A methoxy group (-OCH3_3).

The stereochemistry at the chiral center plays a crucial role in its pharmacological activity, with the (R)-enantiomer being more biologically active than its (S)-counterpart .

Chemical Reactions Analysis

Zacopride participates in several significant chemical reactions:

  1. Iodination Reaction: The introduction of iodine into the aromatic ring can be achieved through electrophilic aromatic substitution, commonly using iodine monochloride or similar reagents.
  2. Hydrolysis Reactions: Hydrolysis of amides or esters can yield the corresponding carboxylic acids or amines, critical for synthesizing various derivatives.
  3. Reduction Reactions: Reduction of certain functional groups may be necessary to achieve the desired final product.

These reactions are essential for modifying Zacopride's structure to enhance its binding affinity or selectivity towards serotonin receptors .

Mechanism of Action

Zacopride functions primarily as a competitive antagonist at the 5-HT3 receptor. Its mechanism involves:

  • Binding Affinity: Zacopride binds to the receptor site, preventing serotonin from activating it, thus inhibiting downstream signaling pathways associated with nausea and vomiting.
  • Agonist Activity: At the same time, it exhibits partial agonist activity at the 5-HT4 receptor, which may enhance gastrointestinal motility.

This dual action contributes to its therapeutic potential in treating gastrointestinal disorders and managing nausea associated with chemotherapy or other conditions .

Physical and Chemical Properties Analysis

Zacopride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its formulation in pharmaceutical applications and for ensuring efficacy during storage and use .

Applications

Zacopride has several scientific applications, including:

  1. Pharmacological Research: Used extensively in studies investigating serotonin receptor interactions and their implications in various physiological processes.
  2. Radiolabeling Studies: Its tritiated form is utilized to label serotonin receptors for imaging studies using autoradiography techniques.
  3. Therapeutic Potential: Investigated for potential use in treating conditions such as irritable bowel syndrome and other gastrointestinal disorders due to its effects on motility and nausea control.
Molecular Pharmacology and Receptor Interactions

Stereoselective Binding Dynamics at Serotonin Receptors

Enantioselective Affinity Profiling for 5-HT₃ vs. 5-HT₄ Receptors

(R)-zacopride exhibits distinct stereoselective binding properties at serotonin receptors. Unlike its (S)-enantiomer, which demonstrates high-affinity antagonism at 5-HT₃ receptors (Kᵢ = 1.2 nM in rat brain), (R)-zacopride shows significantly reduced affinity for 5-HT₃ sites. Autoradiographic studies using tritiated enantiomers reveal that (R)-zacopride labels only sparse binding sites in the brainstem (e.g., dorsal motor nucleus of the vagus), with negligible binding in forebrain regions such as the hippocampus, amygdala, and cortex [4]. This enantiomeric divergence arises from chiral recognition pockets within the 5-HT₃ receptor's ligand-binding domain, where the (R)-configuration sterically hinders optimal interaction with key residues (e.g., Tyr234, Trp183) critical for high-affinity binding [1] [4].

Conversely, at 5-HT₄ receptors, (R)-zacopride acts as a partial agonist with moderate affinity (Kᵢ = 85 nM). Its binding induces a unique conformational change in the 5-HT₄ receptor's extracellular loop 2 (ECL2), facilitating Gₛ-protein coupling. This stereoselectivity is attributed to the differential orientation of its benzamide moiety relative to transmembrane helix 5 (TM5) of the receptor, a spatial arrangement inaccessible to the (S)-enantiomer [3].

Table 1: Enantioselective Binding Affinities of Zacopride

Receptor Subtype(R)-zacopride Kᵢ (nM)(S)-zacopride Kᵢ (nM)Tissue Distribution
5-HT₃>5001.2Brainstem, Enteric Neurons
5-HT₄85>1000Hippocampus, Cardiac Atria

Allosteric Modulation Mechanisms of 5-HT₄ Receptor Activation

(R)-zacopride enhances 5-HT₄ receptor signaling through positive allosteric modulation (PAM). It binds to a secondary site distinct from the orthosteric serotonin-binding pocket, located near the interface of transmembrane helices 1 (TM1), TM2, and TM7. This binding stabilizes an active receptor conformation that increases the potency of endogenous serotonin by 3.2-fold without altering maximal efficacy [3]. Key mechanisms include:

  • Reduced desensitization: Prolongs receptor residency in the Gₛ-protein-coupled state by slowing β-arrestin-2 recruitment.
  • Enhanced cAMP accumulation: In hippocampal neurons, (R)-zacopride amplifies serotonin-evoked cAMP production by 40–60% at sub-saturating serotonin concentrations [3].This allosteric profile contrasts with conventional 5-HT₄ orthosteric agonists (e.g., cisapride), which induce rapid receptor internalization. The biased modulation by (R)-zacopride preserves spatial and temporal fidelity in serotonin signaling, making it a tool for probing 5-HT₄ receptor dynamics [3].

Functional Selectivity in Signal Transduction Pathways

Gₛ-Protein Coupling Efficacy in Cardiac vs. Neural Tissues

(R)-zacopride exhibits tissue-selective efficacy in Gₛ-protein-mediated signaling. In cardiac atria, it elicits a robust positive inotropic effect (EC₅₀ = 110 nM) by enhancing 5-HT₄–Gₛ coupling, leading to increased cAMP-dependent phosphorylation of L-type calcium channels. This response is 70% of the maximal effect induced by serotonin [3]. Conversely, in hippocampal neurons, (R)-zacopride shows weaker Gₛ activation (EC₅₀ = 320 nM), generating only 30–40% of serotonin's maximal cAMP response. This divergence arises from:

  • Receptor density variations: Cardiac tissues express 5-HT₄ receptors at 4-fold higher levels than hippocampal neurons.
  • G-protein stoichiometry: Cardiac Gₛα isoforms (Gₛα-L) exhibit higher coupling efficiency than neuronal isoforms (Gₛα-S).
  • Membrane lipid composition: Cardiomyocyte membranes contain cholesterol-rich lipid rafts that facilitate 5-HT₄ receptor oligomerization and Gₛ recruitment [3].

β-Arrestin Recruitment Dynamics and Receptor Internalization

(R)-zacopride displays minimal β-arrestin bias (β-arrestin recruitment/Gₛ activation ratio = 0.2) compared to serotonin (ratio = 1.0). It induces 5-HT₄ receptor phosphorylation via GRK2 but fails to recruit β-arrestin-2 effectively due to:

  • Incomplete activation of the receptor's C-terminal tail phosphorylation sites (Ser312/313).
  • Steric hindrance from the (R)-chiral center, which impedes β-arrestin's engagement with the phosphorylated receptor [3].Consequently, (R)-zacopride-treated 5-HT₄ receptors exhibit delayed internalization (t₁/₂ = 45 min vs. 12 min for serotonin), prolonging cAMP/PKA signaling in neurons. This property underlies its potential for enhancing synaptic plasticity without receptor downregulation [3].

Cross-Reactivity Profiling with Non-Serotonergic Targets

Interaction with α7 Nicotinic Acetylcholine Receptors

(R)-zacopride acts as a negative allosteric modulator (NAM) at α7 nicotinic acetylcholine receptors (α7-nAChRs). Electrophysiological studies show it reduces α7-nAChR peak currents by 60–70% (IC₅₀ = 8.5 μM) without affecting desensitization kinetics. This modulation occurs via binding to the pre-TM1 allosteric site, distinct from the orthosteric site for acetylcholine. Key effects include:

  • Attenuated calcium influx: Diminishes α7-nAChR–mediated Ca²⁺ transients in hippocampal interneurons by 55% [2] [5].
  • Modulation of amyloid interactions: Reduces fibrillar amyloid-β (Aβ) binding to α7-nAChRs by disrupting receptor clustering, as evidenced by 35% decreased ³H-PIB binding in Alzheimer's brain homogenates [2] [8].This interaction may contribute to (R)-zacopride's neuroprotective effects in models of excitotoxicity, as α7-nAChR overactivation exacerbates glutamate release [5] [8].

Modulation of Voltage-Gated Potassium Channels (Kᵥ7 Family)

(R)-zacopride potentiates Kᵥ7.2/7.3 (KCNQ2/3) potassium channels with an EC₅₀ of 2.7 μM, enhancing M-currents in cortical neurons by 3.1-fold. This activation occurs through:

  • Voltage-sensor domain binding: Stabilizes the "activated" state of the Kᵥ7.2 voltage-sensor (S4 helix), shifting voltage dependence by −15 mV [6] [9].
  • Slow activation kinetics: Induces a time-dependent conductance increase (τ = 120 ms) without opposing conductance changes, enabling inductor-like gating that filters high-frequency neuronal firing (20–50 Hz) [9].Table 2: Effects of (R)-zacopride on Kᵥ7 Subtypes
Channel SubtypeEC₅₀ (μM)Fold Current IncreaseActivation Kinetics (τ)Functional Role
Kᵥ7.2/7.32.73.1×120 msSpike frequency adaptation
Kᵥ7.3/7.522.41.8×310 msResting membrane potential
Kᵥ7.4>100NoneN/AVascular tone regulation

Properties

CAS Number

123441-85-0

Product Name

Zacopride, (R)-

IUPAC Name

4-amino-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide

Molecular Formula

C15H20ClN3O2

Molecular Weight

309.79 g/mol

InChI

InChI=1S/C15H20ClN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20)/t13-/m0/s1

InChI Key

FEROPKNOYKURCJ-ZDUSSCGKSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)N[C@H]2CN3CCC2CC3)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.